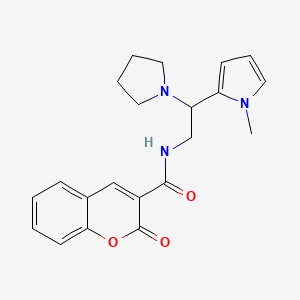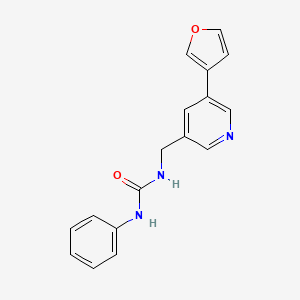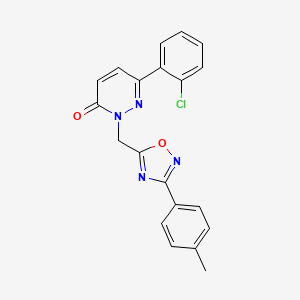![molecular formula C23H24N4O3 B2734023 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-23-9](/img/structure/B2734023.png)
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been studied for their potential biological activities, including as DNA intercalators .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds of the [1,2,4]triazolo[1,5-c]quinazoline class are typically synthesized through a series of reactions involving the formation of the triazole ring followed by the formation of the quinazoline ring .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinazoline ring . The compound also contains a phenyl ring attached to the quinazoline ring through a methylene bridge, and the phenyl ring carries an ethenyl substituent .Wissenschaftliche Forschungsanwendungen
Antihistaminic Agents
A notable area of research involves the synthesis and pharmacological evaluation of novel triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These studies demonstrate the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, with certain derivatives showing comparable or superior activity to standard antihistamines such as chlorpheniramine maleate, but with significantly reduced sedation effects. This suggests a promising avenue for the development of new antihistamines with fewer side effects (Alagarsamy et al., 2009).
Antimicrobial Activities
Another research focus is on the antimicrobial properties of triazoloquinazolinone derivatives. Some compounds in this category have been synthesized and evaluated for their effectiveness against various microorganisms. These studies have identified compounds with significant antimicrobial activity, potentially contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
Research has also explored the anticancer and antiproliferative activities of [1,2,4]triazoloquinazolinone-based compounds. Certain derivatives have been evaluated against a variety of cancer cell lines, showing potent activity and selective influence on specific cancer types, such as ovarian and lung cancer. This highlights their potential as scaffolds for developing new anticancer drugs with targeted efficacy and reduced toxicity compared to existing treatments (Pokhodylo et al., 2020).
Anticonvulsant and Neuroprotective Effects
The anticonvulsant activity of triazoloquinazolinone derivatives has been investigated, revealing compounds with significant efficacy in protecting against seizures induced by maximal electroshock in animal models. These findings suggest the potential of these compounds to serve as new anticonvulsant agents, offering alternatives to current therapies with better safety profiles and efficacy (Zhang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-7-21-24-22-17-12-19(29-3)20(30-4)13-18(17)26(23(28)27(22)25-21)14-16-10-8-15(6-2)9-11-16/h6,8-13H,2,5,7,14H2,1,3-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJQRADKAUIKN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

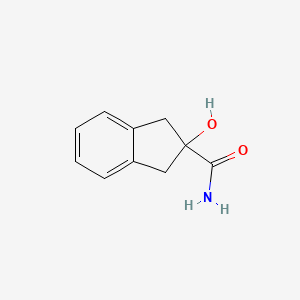
![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
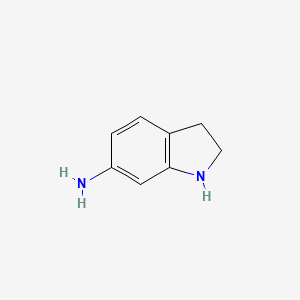
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
